molecular formula C26H34O4Si B12096325 (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol

(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol

Cat. No.: B12096325
M. Wt: 438.6 g/mol
InChI Key: XFSRKIPDQLASTK-PTMVLBRKSA-N
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Description

The compound (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol is a complex organic molecule characterized by its unique tricyclic structure and the presence of a tert-butyl(diphenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol typically involves multiple steps, starting from simpler precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole. The tricyclic core can be constructed through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The use of automated synthesis platforms could also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield different alcohol derivatives.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms and protein interactions. The presence of the tert-butyl(diphenyl)silyl group can enhance the stability and solubility of these probes in biological systems.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The unique tricyclic structure may interact with biological targets in ways that simpler molecules cannot, leading to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics. It may also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl(diphenyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tricyclic core may interact with specific protein sites, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol
  • (1R,2S,4S,5S,6S)-2-[[tert-butyl(triphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol

Uniqueness

The uniqueness of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol lies in its specific combination of functional groups and its tricyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in simpler or less structurally complex compounds. The presence of the tert-butyl(diphenyl)silyl group, in particular, offers unique steric and electronic effects that can be exploited in various chemical and biological applications.

This detailed article covers the essential aspects of (1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[43002,4]nonan-5-ol, providing a comprehensive overview of its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H34O4Si

Molecular Weight

438.6 g/mol

IUPAC Name

(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol

InChI

InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26-/m1/s1

InChI Key

XFSRKIPDQLASTK-PTMVLBRKSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@H]3C[C@@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C

Canonical SMILES

CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C

Origin of Product

United States

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